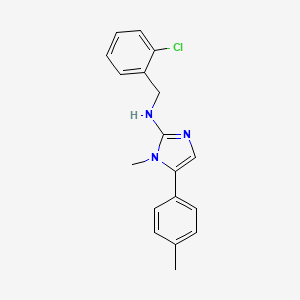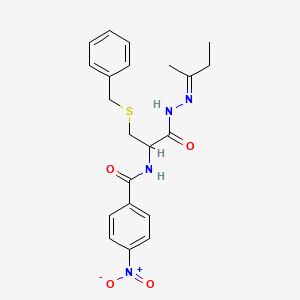![molecular formula C24H25NO2 B11566854 N-[4-(pentyloxy)phenyl]biphenyl-2-carboxamide](/img/structure/B11566854.png)
N-[4-(pentyloxy)phenyl]biphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a biphenyl core substituted with a pentyloxy group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound. The pentyloxy group can be introduced via etherification using an appropriate alkyl halide and a base. Finally, the carboxamide group is introduced through an amidation reaction using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pentyloxy group may yield pentyloxybenzoic acid, while reduction of the carboxamide group may produce the corresponding amine derivative.
Scientific Research Applications
N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: It can be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound may be used in the development of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core and functional groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Pentyloxy-[1,1’-biphenyl]-4-ylboronic acid
- 4-Pentyloxyphenylboronic acid
- 4’-Pentyloxybiphenyl-4-boronic acid
Uniqueness
N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both the pentyloxy group and the carboxamide group on the biphenyl core provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C24H25NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)-2-phenylbenzamide |
InChI |
InChI=1S/C24H25NO2/c1-2-3-9-18-27-21-16-14-20(15-17-21)25-24(26)23-13-8-7-12-22(23)19-10-5-4-6-11-19/h4-8,10-17H,2-3,9,18H2,1H3,(H,25,26) |
InChI Key |
KIXOOVRQGBOSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11566771.png)

![2'-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide](/img/structure/B11566785.png)
![3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566792.png)

![2-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11566799.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11566808.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B11566814.png)
methyl}phenol](/img/structure/B11566816.png)
![4-fluoro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11566817.png)
![ethyl 4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}benzoate](/img/structure/B11566823.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11566828.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566836.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B11566837.png)
